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Cat. No.: B10764937 Get Quote

Bafilomycin D: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Bafilomycin D, a macrolide antibiotic derived from Streptomyces species, is a potent and

specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). This critical activity underlies its

broad range of biological effects, including antimicrobial, antifungal, cytotoxic, and antiviral

properties. Its ability to disrupt cellular processes such as autophagy and endosomal

acidification has made it an invaluable tool in cell biology research and a compound of interest

in drug development. This technical guide provides an in-depth overview of the chemical

structure, physicochemical properties, and biological activities of Bafilomycin D, with a focus

on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties
Bafilomycin D belongs to the plecomacrolide family of antibiotics, characterized by a large

lactone ring. Its specific chemical structure confers its high affinity and selectivity for V-

ATPases.

Caption: Chemical structure of Bafilomycin D.
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The key physicochemical properties of Bafilomycin D are summarized in the table below for

easy reference and comparison.

Property Value Reference(s)

Molecular Formula C35H56O8 [1][2][3]

Molecular Weight 604.81 g/mol [2][4]

CAS Number 98813-13-9 [1][3][4]

IUPAC Name

(3Z,5E,7R,8S,9S,11E,13E,15S

,16R)-16-

[(1S,2R,3S,5E,7S,8R)-2,8-

dihydroxy-1,3,7,9-tetramethyl-

4-oxo-5-decen-1-yl]-8-hydroxy-

3,15-dimethoxy-5,7,9,11-

tetramethyl-oxacyclohexadeca-

3,5,11,13-tetraen-2-one

[1]

Appearance White powder [2]

Solubility
Soluble in DMSO, DMF,

ethanol, and methanol.[1][2]
[1][2][4]

Storage Store at -20°C [1][4]

Mechanism of Action: V-ATPase Inhibition
The primary molecular target of Bafilomycin D is the vacuolar H+-ATPase (V-ATPase), a multi-

subunit proton pump responsible for acidifying various intracellular organelles, such as

lysosomes, endosomes, and vacuoles.[5] Bafilomycin D specifically binds to the V0 subunit of

the V-ATPase complex, which forms the proton-translocating pore within the membrane. This

binding event physically obstructs the proton channel, thereby inhibiting the pump's activity.[6]

The inhibition is highly specific, with a much lower affinity for other types of ATPases like P-type

and F-type ATPases.[1]
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Caption: Mechanism of V-ATPase inhibition by Bafilomycin D.

Biological Activities and Cellular Effects
The inhibition of V-ATPase by Bafilomycin D triggers a cascade of downstream cellular

effects, leading to its diverse biological activities.

Autophagy Inhibition
Bafilomycin D is widely used as a potent inhibitor of autophagy, a cellular process for

degrading and recycling damaged organelles and proteins. Autophagy culminates in the fusion
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of autophagosomes with lysosomes, where the cargo is degraded by acidic hydrolases. By

preventing lysosomal acidification, Bafilomycin D blocks the final degradation step of the

autophagic pathway, leading to an accumulation of autophagosomes.[1] This makes it a critical

tool for studying autophagic flux.

Induction of Apoptosis
Bafilomycin D has been shown to induce apoptosis in various cancer cell lines.[7][8][9] The

mechanism is multifaceted and can be both caspase-dependent and -independent. A key

caspase-independent pathway involves the mitochondrial release of Apoptosis-Inducing Factor

(AIF), which then translocates to the nucleus to mediate chromatin condensation and DNA

fragmentation.[10]
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Caption: Bafilomycin D-induced caspase-independent apoptosis pathway.

Antiviral Activity
Bafilomycin D exhibits antiviral activity against a range of viruses, including influenza A virus.

[1] The primary mechanism is the inhibition of endosomal acidification. Many enveloped viruses

rely on the acidic environment of the late endosome to trigger conformational changes in their

surface glycoproteins, which are necessary for the fusion of the viral and endosomal

membranes and subsequent release of the viral genome into the cytoplasm. By neutralizing the
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endosomal pH, Bafilomycin D effectively traps the virus within the endosome, preventing

infection.
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Caption: Antiviral workflow of Bafilomycin D against Influenza Virus.

Effects on mTOR Signaling
The effect of Bafilomycin D on the mammalian target of rapamycin (mTOR) signaling pathway

is complex and appears to be cell-type dependent. Some studies report that Bafilomycin D
inhibits mTORC1 signaling, which is consistent with its role in inducing autophagy.[2][11]

However, other studies have shown that Bafilomycin D can activate mTORC1 signaling,

potentially as a cellular stress response.[5] Further research is needed to fully elucidate the

context-dependent regulation of mTOR by Bafilomycin D.

Experimental Protocols
V-ATPase Inhibition Assay
This protocol outlines a method to measure the V-ATPase activity and its inhibition by

Bafilomycin D by quantifying the amount of inorganic phosphate (Pi) released from ATP

hydrolysis.

Materials:
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Purified V-ATPase enzyme preparation (e.g., from vacuolar membranes)

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM DTT, 0.02% (w/v) n-dodecyl β-

D-maltoside (DDM)

ATP solution (100 mM)

Bafilomycin D stock solution (in DMSO)

Malachite green reagent for phosphate detection

Microplate reader

Procedure:

Prepare the V-ATPase enzyme in the assay buffer to the desired concentration.

Prepare serial dilutions of Bafilomycin D in DMSO. Add a small aliquot of each dilution to

the enzyme preparation and incubate for 15-30 minutes at room temperature to allow for

inhibitor binding. Include a DMSO-only control.

Initiate the reaction by adding ATP to a final concentration of 5 mM.

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the

reaction stays within the linear range.

Stop the reaction by adding the malachite green reagent, which also serves to detect the

released inorganic phosphate.

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a

microplate reader.

Generate a standard curve using known concentrations of inorganic phosphate to quantify

the amount of Pi released in each reaction.

Calculate the specific activity of the V-ATPase and the percentage of inhibition by

Bafilomycin D at each concentration to determine the IC50 value.
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Caption: Experimental workflow for V-ATPase inhibition assay.
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Autophagic Flux Assay
This protocol describes a method to measure autophagic flux using Bafilomycin D by

analyzing the levels of LC3-II and p62/SQSTM1 via Western blotting.

Materials:

Cultured cells of interest

Complete cell culture medium

Bafilomycin D stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and Western blotting apparatus

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH

or anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescence detection reagent

Procedure:

Plate cells and allow them to adhere overnight.

Treat the cells with the experimental condition (e.g., starvation medium to induce autophagy)

in the presence or absence of Bafilomycin D (typically 10-100 nM) for a specified time (e.g.,

2-4 hours). Include a vehicle control (DMSO).

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

Quantify the protein concentration of the lysates.
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

or nitrocellulose membrane.

Block the membrane and incubate with primary antibodies against LC3B, p62, and the

loading control.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and p62 levels in the

presence of Bafilomycin D compared to its absence indicates an active autophagic flux.
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Caption: Experimental workflow for autophagic flux assay.
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Conclusion
Bafilomycin D is a powerful research tool and a molecule with potential therapeutic

applications. Its high specificity for V-ATPase allows for the targeted disruption of numerous

cellular processes, providing valuable insights into autophagy, endosomal trafficking, and viral

entry. The detailed understanding of its chemical properties and biological activities, coupled

with robust experimental protocols, will continue to facilitate its use in advancing our knowledge

of fundamental cell biology and in the exploration of new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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